molecular formula C16H19NO3 B12119888 (2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one

(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B12119888
M. Wt: 273.33 g/mol
InChI Key: RZOFWCACJFRWLR-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(3,4-Dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one is a high-purity synthetic organic compound designed for research applications. This compound belongs to a class of chemicals characterized by an azabicyclo[2.2.2]octan-3-one scaffold fused to a benzylidene moiety via an olefinic bond, a structure with documented interest in medicinal chemistry . The specific (E) configuration about the central double bond is a critical structural feature that influences its three-dimensional shape and potential for target engagement. The 3,4-dimethoxyphenyl substitution pattern is of particular significance for research into the central nervous system. Compounds with this pharmacophore are investigated for their potential to interact with nicotinic acetylcholine receptors, specifically the α7 nAChR subtype . The α7 nAChR is an emerging and attractive target for several neuropsychiatric disorders, and agonists of this receptor are being actively explored for potential therapeutic applications in conditions such as schizophrenia and Alzheimer's disease . The mechanism of action for this class of compounds is hypothesized to involve binding to the orthosteric site of the α7 nAChR, leading to receptor activation. This activation allows for the influx of cations, including calcium, which can modulate neuronal excitability and synaptic communication . Subsequent intracellular signaling may influence processes relevant to cognitive function. Researchers can utilize this compound as a key chemical tool for in vitro studies aimed at elucidating the structure-activity relationships (SAR) of novel α7 nAChR ligands or for probing the receptor's role in neurological pathways. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C16H19NO3/c1-19-14-4-3-11(10-15(14)20-2)9-13-16(18)12-5-7-17(13)8-6-12/h3-4,9-10,12H,5-8H2,1-2H3/b13-9+

InChI Key

RZOFWCACJFRWLR-UKTHLTGXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)C3CCN2CC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3CCN2CC3)OC

Origin of Product

United States

Preparation Methods

Base-Catalyzed Knoevenagel Condensation

The most widely reported synthesis involves the Knoevenagel condensation between 3-quinuclidinone and 3,4-dimethoxybenzaldehyde under basic conditions.

Procedure :

  • Reactants :

    • 3-Quinuclidinone hydrochloride (1.0 equiv)

    • 3,4-Dimethoxybenzaldehyde (1.1 equiv)

    • Sodium hydroxide (2.0 equiv)

    • Ethanol (solvent)

  • Steps :

    • Dissolve 3-quinuclidinone hydrochloride in water.

    • Add NaOH solution to deprotonate the ketone.

    • Introduce 3,4-dimethoxybenzaldehyde in ethanol.

    • Reflux for 3–4 hours.

  • Workup :

    • Cool the mixture, filter precipitated product.

    • Wash with cold ethanol and recrystallize.

Yield : 78–85%
Melting Point : 103–106°C
Key Spectral Data :

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (s, 1H, benzylidene CH), 6.95–6.85 (m, 3H, aromatic), 3.92 (s, 6H, OCH₃), 3.10–2.80 (m, 8H, bicyclic CH₂)

Catalytic Variations

Amino Acid Ionic Liquid (AAIL)-Mediated Synthesis

A solvent-free, eco-friendly approach uses tetrabutylammonium amino acid ionic liquids (e.g., [TBA][Leu]):

Procedure :

  • Catalyst : 5 mol% [TBA][Leu]

  • Conditions :

    • Mix 3-quinuclidinone and 3,4-dimethoxybenzaldehyde.

    • Stir at 50°C for 30 minutes.

Yield : 92–95%
Advantages :

  • Reduced reaction time (≤1 hour).

  • Catalyst recyclability (5 cycles without activity loss).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction:

Procedure :

  • Reactants : Same as classical method.

  • Conditions :

    • Microwave at 150 W, 100°C for 10 minutes.

Yield : 89%
Purity : >98% (HPLC).

Precursor Synthesis: 3-Quinuclidinone

Cyclization of 1-Carbethoxymethyl-4-Carbethoxypiperidine

3-Quinuclidinone is synthesized via cyclization of ethyl 1-carbethoxymethylpiperidine-4-carboxylate:

Procedure :

  • Reactants :

    • Ethyl isonipecotate (1.0 equiv)

    • Ethyl chloroacetate (1.2 equiv)

    • KOtBu (1.5 equiv)

  • Steps :

    • Alkylate ethyl isonipecotate with ethyl chloroacetate.

    • Cyclize using KOtBu in THF.

Yield : 69%
Key Intermediate : Keto-ester (m.p. 136–140°C).

Comparative Analysis of Methods

Method Catalyst/Conditions Time Yield Purity
Classical CondensationNaOH/Ethanol3–4 h78–85%95–97%
AAIL-Mediated[TBA][Leu]0.5 h92–95%>99%
MicrowaveNone10 min89%98%

Key Observations :

  • Solvent-free methods (AAIL, microwave) offer higher yields and shorter reaction times.

  • Classical methods remain valuable for large-scale synthesis due to cost-effectiveness.

Challenges and Optimization Strategies

Stereoselectivity Control

The (2E)-configuration is favored due to conjugation stabilization, but minor (2Z)-isomers may form. Strategies include:

  • Low-temperature crystallization (recrystallize at –20°C).

  • Chromatographic purification (silica gel, hexane/EtOAc 4:1).

Byproduct Mitigation

  • Aldol adducts : Suppressed by using excess aldehyde (1.2 equiv).

  • Oxidation products : Avoid aerobic conditions; employ nitrogen atmosphere .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylidene group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets and influencing cellular pathways.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Compound Name Substituents on Benzylidene Molecular Weight Key Biological Activities/Properties References
(2E)-2-(3,4-Dimethoxybenzylidene)-quinuclidinone 3,4-OCH₃ 273.30 Antioxidant, ACE inhibition (predicted)
(2E)-2-(4-Methoxybenzylidene)-quinuclidinone 4-OCH₃ 243.28 Reduced electron donation vs. 3,4-OCH₃
(Z)-2-(3-Hydroxy-4-methoxybenzylidene)-quinuclidinone 3-OH, 4-OCH₃ 259.27 Enhanced H-bonding capacity, improved solubility
(2Z)-2-(2,4-Dichlorophenylmethylidene)-quinuclidinone 2,4-Cl₂ 282.17 Electron-withdrawing effects, potential antimicrobial activity
(2Z)-2-(3-Trifluoromethylphenylmethylidene)-quinuclidinone 3-CF₃ 281.27 High lipophilicity, thermal radiosensitization

Key Observations:

  • Electron-Donating Groups (e.g., 3,4-OCH₃): The 3,4-dimethoxy configuration maximizes electron donation, which correlates with antioxidant efficacy in curcumin analogs . This substituent may also enhance binding to receptors requiring polar interactions.
  • Hydroxyl vs. Methoxy Groups: The presence of a hydroxyl group (e.g., 3-OH) introduces hydrogen-bonding capability, improving solubility but possibly reducing metabolic stability compared to methoxy groups .

Stereochemical and Conformational Differences

The E/Z isomerism of the benzylidene double bond significantly impacts biological activity. For example:

  • (Z)-2-(1H-Indol-3-ylmethylene)-quinuclidinone adopts a Z-configuration, enabling intermolecular hydrogen bonding in crystal structures, which may stabilize receptor-ligand complexes .

Q & A

Q. What are the standard synthetic routes for (2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one?

The compound is typically synthesized via a condensation reaction between 1-azabicyclo[2.2.2]octan-3-one and 3,4-dimethoxybenzaldehyde. Catalysts such as acidic (e.g., HCl) or basic (e.g., piperidine) conditions are used to facilitate imine formation. Solvents like ethanol or toluene are employed under reflux (60–100°C), with reaction times ranging from 6–24 hours. Purification involves column chromatography or recrystallization .

Reaction Conditions Catalyst Yield Reference
Ethanol, HCl, reflux, 12hHCl65–70%
Toluene, piperidine, 80°C, 8hPiperidine75–80%

Q. How is the compound characterized to confirm its structure?

Spectroscopic methods are critical:

  • NMR : 1^1H and 13^13C NMR confirm the bicyclic framework and benzylidene substituents. The (E)-configuration is inferred from coupling constants (e.g., 3JH,H^3J_{H,H} > 12 Hz for trans-alkene protons) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 287.1 [M+H]+^+) .

Q. What solvents and storage conditions ensure compound stability?

Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Use anhydrous DMSO or DMF for biological assays. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can stereochemical control (E/Z isomerism) be achieved during synthesis?

The (E)-isomer dominates due to thermodynamic control in refluxing solvents. For kinetic control, lower temperatures (0–25°C) and bulky catalysts (e.g., L-proline) favor the (Z)-isomer. Monitor via 1^1H NMR or HPLC to track isomer ratios .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from stereochemical impurities or assay variability. Mitigation steps:

  • Orthogonal assays : Combine enzymatic inhibition (e.g., acetylcholinesterase) with cellular models (e.g., SH-SY5Y neuroblastoma cells) .
  • Batch validation : Ensure >95% purity (HPLC) and confirm configuration via NOESY (nuclear Overhauser effect) .

Q. How can computational methods guide SAR studies?

  • Molecular docking : Predict binding modes to targets (e.g., serotonin receptors) using AutoDock Vina. Focus on hydrophobic interactions with the bicyclic core and hydrogen bonding with methoxy groups .
  • QSAR models : Corrogate substituent effects (e.g., replacing methoxy with halogen) on activity .
Substituent Biological Activity (IC50_{50}) Target
3,4-di-OCH3_31.2 µMAcetylcholinesterase
3-Cl,4-OCH3_30.8 µM5-HT3A_{3A} receptor

Q. What advanced techniques study its interaction with biomacromolecules?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to immobilized proteins .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Methodological Best Practices

  • Synthetic optimization : Use Design of Experiments (DoE) to screen catalysts, solvents, and temperatures .
  • Data validation : Cross-reference spectroscopic data with NIST Chemistry WebBook or PubChem entries .
  • Ethical compliance : Follow institutional guidelines for handling cytotoxic derivatives (e.g., LC50_{50} < 10 µM in HEK293 cells) .

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